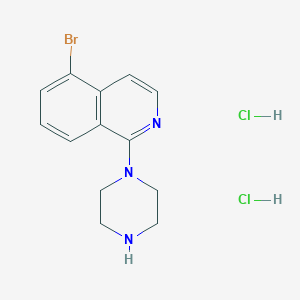

5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride

Description

Properties

IUPAC Name |

5-bromo-1-piperazin-1-ylisoquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3.2ClH/c14-12-3-1-2-11-10(12)4-5-16-13(11)17-8-6-15-7-9-17;;/h1-5,15H,6-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRIDMDZUVWQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=C2C=CC=C3Br.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride typically involves the following steps:

Bromination: The isoquinoline core is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Piperazine Introduction: The brominated isoquinoline is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Dihydrochloride Formation: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmacological Research

The primary applications of 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride are centered around its pharmacological properties:

- Antipsychotic Potential : Research has indicated that this compound may serve as an antipsychotic agent. It shows efficacy in modulating neurotransmitter systems, particularly serotonin (5-HT2A) and dopamine (D2) receptors, which are critical targets in treating psychiatric disorders such as schizophrenia and depression.

- Receptor Interaction Studies : The compound has been evaluated for its binding affinity and selectivity towards various receptors. Notably, studies have demonstrated its potential as a tool compound for elucidating receptor functions and aiding in drug design efforts aimed at psychiatric conditions.

- Chemical Reactivity : The presence of the bromine substituent allows for nucleophilic substitution reactions, making it amenable to further functionalization. This characteristic is valuable for synthesizing derivatives that may possess enhanced biological activity or novel pharmacological profiles.

Comparative Analysis with Related Compounds

To contextualize the significance of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-2-(piperazin-1-yl)pyridine | Contains a pyridine ring instead of isoquinoline | Different ring system affecting activity |

| 5-(Piperazin-1-yl)isoquinoline hydrochloride | Lacks bromine substitution | Potentially different pharmacological profile |

| 5-Bromo-1-chloroisoquinoline | Contains chlorine instead of piperazine | Alters reactivity compared to piperazine |

These comparisons illustrate how variations in substituents can significantly influence biological activity and chemical properties, emphasizing the unique profile of this compound.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Neurotransmitter Modulation : In vitro studies have shown that this compound can effectively modulate neurotransmitter release, contributing to its potential use as a therapeutic agent in neuropsychiatric disorders .

- Structure–Activity Relationship (SAR) Studies : Research focusing on SAR has revealed insights into how modifications to the piperazine or isoquinoline moieties affect receptor binding and biological activity, guiding future synthetic strategies for developing more potent derivatives .

- Therapeutic Implications : The ability of this compound to selectively interact with serotonin and dopamine receptors suggests its potential utility in treating various mental health disorders, warranting further investigation into its pharmacokinetics and safety profiles in clinical settings .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights : The dihydrochloride salt form improves aqueous solubility in both compounds, but Levocetirizine’s acetic acid group further enhances polarity, aiding in renal excretion .

- Methodological Applications : The dose-effect evaluation framework () provides a standardized way to compare ED50 and slopes, though specific data for the target compound are absent in the provided evidence.

- Knowledge Gaps: Direct pharmacological data (e.g., receptor binding assays, toxicity profiles) for this compound are lacking, necessitating further studies using the methodologies described .

Biological Activity

5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core structure, which is substituted with a bromine atom at the 5-position and a piperazine moiety. This unique structure contributes to its biological activity through various mechanisms.

Structure Representation

| Component | Description |

|---|---|

| Molecular Formula | C13H14BrN3·2HCl |

| Molecular Weight | 335.08 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Similar compounds have demonstrated the ability to bind non-covalently to DNA, potentially inhibiting replication and transcription processes .

- Receptor Modulation : The piperazine group is known to interact with neurotransmitter receptors, which may contribute to neuropharmacological effects .

Antitumor Activity

Research has shown that derivatives of isoquinoline compounds exhibit significant antitumor properties. In vitro studies have indicated that this compound can reduce the viability of cancer cell lines, including breast (MCF-7) and leukemia (K562) cells.

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| MCF-7 | 5.56 | Significant |

| K562 | Not effective | No activity |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting this compound has potent antitumor effects against certain cancer types .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific efficacy data remains limited.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inactive |

| Escherichia coli | Inactive |

These findings indicate that while the compound has potential, further optimization may be necessary to enhance its antimicrobial efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

- Antitumor Studies : A series of piperazine-substituted isoquinolines were synthesized and tested for their antitumor effects. Compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some achieving IC50 values below 10 µM .

- Antimicrobial Testing : A study assessed the antibacterial activity of various piperazine derivatives against common pathogens. While some exhibited promising results, others were found inactive, indicating a need for structural modifications to improve potency.

Q & A

Q. What are the critical safety protocols for handling 5-Bromo-1-(piperazin-1-yl)isoquinoline dihydrochloride in laboratory settings?

- Methodological Answer: Researchers must prioritize personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Ensure adequate ventilation and avoid static discharge during handling. Store the compound in a sealed, dry container under inert gas if sensitive to moisture. Emergency procedures for spills include using absorbent materials and avoiding environmental release .

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is ideal for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with deuterated DMSO or CDCl₃ as solvents. Cross-reference with reference standards (e.g., similar brominated piperazine derivatives) to validate results .

Q. How should researchers design a preliminary synthesis protocol for this compound?

- Methodological Answer: Start with small-scale reactions (e.g., 100 mg) using palladium-catalyzed coupling for bromine substitution. Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization or column chromatography, adjusting solvent polarity based on compound solubility. Document yield and purity at each step to refine conditions .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer: Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a Central Composite Design (CCD) minimizes trials while maximizing data robustness. Validate predictions with confirmatory runs and adjust for scalability .

Q. What computational strategies accelerate reaction pathway exploration for derivatives of this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states. Pair with cheminformatics tools to predict regioselectivity in bromination or piperazine substitution. Molecular dynamics simulations assess solvent effects. Integrate results with robotic high-throughput screening to prioritize viable pathways .

Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Cross-validate NMR data with 2D techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations. Compare experimental IR spectra with computational predictions (e.g., Gaussian software). If discrepancies persist, use X-ray crystallography for definitive structural confirmation. Re-examine synthetic steps for potential byproducts or isomerization .

Q. What methodologies ensure scalability from milligram to gram-scale synthesis?

- Methodological Answer: Transition from batch to flow chemistry for improved heat and mass transfer. Optimize solvent recovery systems (e.g., membrane separation) to reduce waste. Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Scale-up reactor design should prioritize safety margins for exothermic steps .

Data Management and Validation

Q. How can chemical software enhance data integrity for this compound’s research?

- Methodological Answer: Implement electronic lab notebooks (ELNs) with version control to track experimental modifications. Use spectral databases (e.g., SciFinder) to benchmark results. Encryption and access controls protect sensitive data. Machine learning algorithms identify outliers in large datasets, improving reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.